(4-Fluoro-2-iodophenyl)methanamine hydrochloride
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Overview
Description
(4-Fluoro-2-iodophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8ClFIN. It is a versatile material widely used in scientific research due to its unique properties, making it suitable for various applications, including drug development, organic synthesis, and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-iodophenyl)methanamine hydrochloride typically involves the halogenation of a phenylmethanamine derivativeSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is designed to ensure consistent quality and scalability, adhering to stringent safety and environmental regulations .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Typical reagents include nucleophiles like amines, thiols, and alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenylmethanamine compounds .
Scientific Research Applications
(4-Fluoro-2-iodophenyl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes .
Mechanism of Action
The mechanism of action of (4-Fluoro-2-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- (2-Fluoro-4-isopropylphenyl)methanamine hydrochloride
- (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride
- (2-Fluorophenoxy)ethanamine hydrochloride
Comparison: Compared to these similar compounds, (4-Fluoro-2-iodophenyl)methanamine hydrochloride is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it particularly valuable in specialized research applications .
Properties
Molecular Formula |
C7H8ClFIN |
---|---|
Molecular Weight |
287.50 g/mol |
IUPAC Name |
(4-fluoro-2-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7FIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H |
InChI Key |
GLGGAWPRVWDDMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)CN.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.